6-(3,4,5-Trifluorophenyl)piperidin-2-one
Description
6-(3,4,5-Trifluorophenyl)piperidin-2-one is a fluorinated piperidinone derivative characterized by a six-membered lactam (piperidin-2-one) core substituted at the 6-position with a 3,4,5-trifluorophenyl group. The trifluorophenyl moiety enhances metabolic stability and modulates electronic properties, while the piperidinone scaffold provides conformational rigidity, facilitating interactions with biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C11H10F3NO |
|---|---|
Molecular Weight |
229.20 g/mol |
IUPAC Name |
6-(3,4,5-trifluorophenyl)piperidin-2-one |
InChI |
InChI=1S/C11H10F3NO/c12-7-4-6(5-8(13)11(7)14)9-2-1-3-10(16)15-9/h4-5,9H,1-3H2,(H,15,16) |
InChI Key |
JEOAQVWEZRVXFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC(=O)C1)C2=CC(=C(C(=C2)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4,5-Trifluorophenyl)piperidin-2-one typically involves the reaction of 3,4,5-trifluoroaniline with a suitable piperidinone precursor. One common method includes the cyclization of 3,4,5-trifluoroaniline with a ketone or aldehyde under acidic or basic conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
6-(3,4,5-Trifluorophenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced piperidinone derivatives.
Substitution: Formation of substituted trifluorophenyl derivatives.
Scientific Research Applications
6-(3,4,5-Trifluorophenyl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-(3,4,5-Trifluorophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s ability to bind to target proteins, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The activity and physicochemical properties of piperidinone derivatives are highly dependent on substituent patterns. Key comparisons include:
Fluorine Substitution Patterns
- 6-(3,4,5-Trifluorophenyl)piperidin-2-one : The 3,4,5-trifluorophenyl group provides symmetrical fluorine substitution, likely enhancing hydrophobic interactions and electron-withdrawing effects.
- Intermediate 14 analogs (Patents) : Derivatives with 2,3,5-trifluorophenyl or 2,3,6-trifluorophenyl substituents (e.g., m/z = 367.1 and 326.0, respectively) demonstrate that fluorine positioning alters molecular weight and electronic distribution. The 2,3,5-substitution may improve steric complementarity in binding pockets compared to the 3,4,5-isomer .
Core Modifications
- Compound 31 (): Features a 4-(2,4,5-trifluorophenyl) group and a benzo[d][1,3]dioxol-5-yl ethyl chain.
- C4 () : A naphthalene-vinyl derivative with a 3,4,5-trifluorophenyl group exhibits superior α-amylase inhibition (Ki = 4.68 × 10⁶) due to its extended aromatic system, highlighting the role of ring count in binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
